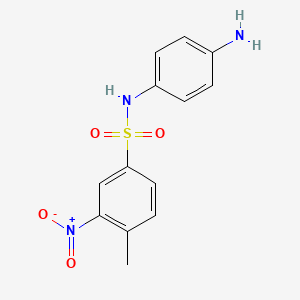

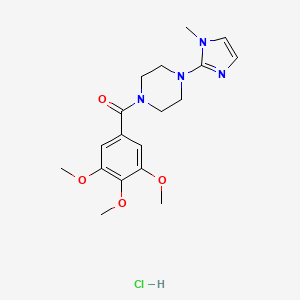

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the molecule features both an amino and a nitro group, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of sulfonamides like this compound can be achieved through various methods. One approach involves the aminolysis of p-nitrophenylsulfonates, which has been shown to yield potent and selective adenosine A2B receptor antagonists . Another method includes the alkylation of nitrobenzenesulfonamides to give N-alkylated sulfonamides in near quantitative yields . These methods provide a versatile means for the preparation of secondary amines and the protection of amines.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For instance, a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, has been synthesized and characterized by FTIR, FT-Raman, NMR, and single crystal X-ray diffraction . Density functional theory (DFT) calculations can predict the geometry and vibrational frequencies, which are then compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Sulfonamides can undergo a range of chemical reactions. The presence of the nitro group in the molecule suggests that it could participate in reactions typical of nitro compounds, such as reduction to amines or participation in nucleophilic aromatic substitution. The amino group could also be involved in reactions such as acylation or alkylation. The specific reactivity of this compound would depend on the relative reactivity of these functional groups and the conditions of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. The presence of electron-withdrawing and electron-donating groups, such as nitro and amino groups, can affect properties like solubility, melting point, and stability. Theoretical calculations, such as those performed for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, can provide insights into properties like hyperpolarizability, frontier molecular orbitals, and molecular electrostatic potential . Thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to determine the thermal stability of these compounds .

properties

IUPAC Name |

N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVSOSQRKGZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

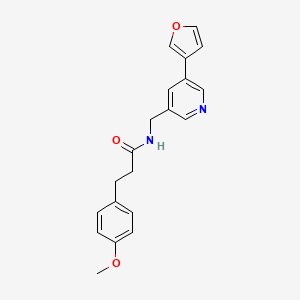

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)

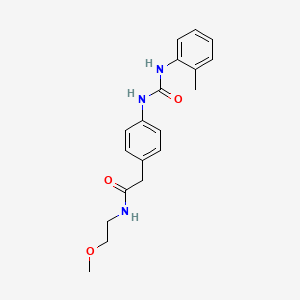

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)

![(E)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3017761.png)